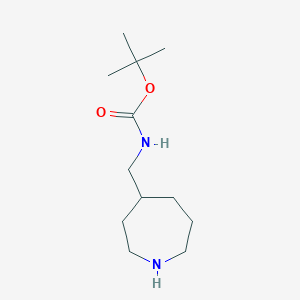

4-(Boc-aminomethyl)azepane

Description

Properties

IUPAC Name |

tert-butyl N-(azepan-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-5-4-7-13-8-6-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWFLFITYZGQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301139162 | |

| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-78-1 | |

| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Boc-aminomethyl)azepane: A Key Intermediate for Drug Discovery

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its conformational flexibility and ability to explore chemical space in three dimensions.[1][2][3] This guide provides a detailed technical overview of the synthesis of 4-(Boc-aminomethyl)azepane, a valuable building block for the development of novel pharmaceuticals. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of each reaction, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Significance of the Azepane Moiety

The seven-membered nitrogen-containing heterocycle, azepane, has garnered significant attention in drug discovery. Its non-planar, flexible nature allows for the presentation of substituents in a variety of spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][4] The title compound, tert-butyl (azepan-4-ylmethyl)carbamate, or this compound, serves as a critical bifunctional intermediate, featuring a protected primary amine and a secondary cyclic amine, making it an ideal starting point for library synthesis and lead optimization.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable approaches focus on the late-stage introduction of the aminomethyl moiety or the formation of the azepane ring with the desired substituent precursor already in place. Two primary retrosynthetic pathways are considered in this guide:

-

Pathway A: Reductive Amination of a Ketone Precursor. This is often the most direct and convergent approach, starting from a commercially available or readily synthesized azepan-4-one derivative.

-

Pathway B: Reduction of a Nitrile Precursor. This pathway involves the synthesis of a 4-cyanoazepane intermediate, followed by reduction to the primary amine and subsequent Boc protection.

The choice between these pathways will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Synthetic Pathway A: Reductive Amination

This is arguably the most efficient and widely applicable method for the synthesis of this compound. The key transformation is the reductive amination of N-Boc-azepan-4-one with a suitable source of ammonia or a protected amine equivalent, followed by reduction of the resulting imine or enamine.

Diagram of Synthetic Pathway A

Caption: Reductive amination approach to this compound.

Synthesis of N-Boc-azepan-4-one

The starting material, N-Boc-azepan-4-one, can be prepared from commercially available azepan-4-one hydrochloride. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[5][6]

Experimental Protocol: Boc Protection of Azepan-4-one

-

Reaction Setup: To a solution of azepan-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base such as triethylamine (TEA) or sodium bicarbonate (2.5 equivalents) at 0 °C.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, perform an aqueous work-up by washing the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-azepan-4-one.

Reductive Amination

With the ketone in hand, the next step is the reductive amination. Sodium triacetoxyborohydride (STAB) is a particularly mild and effective reducing agent for this transformation, as it is selective for the reduction of iminium ions in the presence of ketones.[7]

Experimental Protocol: Reductive Amination of N-Boc-azepan-4-one

-

Reaction Setup: Dissolve N-Boc-azepan-4-one (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction for 12-24 hours and monitor by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude amine is then protected with Boc anhydride as described in section 3.1 to yield the final product, this compound. Purification is typically achieved by column chromatography.

Synthetic Pathway B: Reduction of a Nitrile

An alternative strategy involves the introduction of a cyano group at the 4-position of the azepane ring, followed by its reduction to the primary amine. This method can be advantageous if the corresponding 4-hydroxyazepane or 4-haloazepane is a more accessible starting material.

Diagram of Synthetic Pathway B

Caption: Nitrile reduction approach to this compound.

Synthesis of N-Boc-4-cyanoazepane

Starting from N-Boc-4-hydroxyazepane, the hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol: Synthesis of N-Boc-4-cyanoazepane

-

Activation of the Hydroxyl Group: To a solution of N-Boc-4-hydroxyazepane (1 equivalent) and a base such as pyridine or triethylamine in DCM at 0 °C, add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 equivalents). Stir the reaction until completion (monitored by TLC).

-

Nucleophilic Substitution: After an aqueous work-up, the crude tosylate or mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide or potassium cyanide (1.5 equivalents) is added, and the mixture is heated to promote the substitution reaction.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude nitrile is then purified by column chromatography.

Reduction of the Nitrile and Boc Protection

The cyano group can be reduced to the primary amine using various reducing agents. Lithium aluminum hydride (LAH) is a powerful choice, while catalytic hydrogenation over Raney Nickel is a common alternative.

Experimental Protocol: Nitrile Reduction and Boc Protection

-

Nitrile Reduction (using LAH): To a solution of N-Boc-4-cyanoazepane (1 equivalent) in anhydrous THF at 0 °C, slowly add a solution of LAH in THF (2-3 equivalents). Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete.

-

Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting aluminum salts and concentrate the filtrate.

-

Boc Protection: The crude primary amine is then dissolved in a suitable solvent and reacted with Boc anhydride as described in section 3.1 to yield this compound.

Characterization and Quality Control

The final product and all intermediates should be thoroughly characterized to ensure their identity and purity.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the azepane ring protons, and the aminomethyl protons. |

| ¹³C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon of the Boc group, and the carbons of the azepane ring and the aminomethyl group. |

| Mass Spectrometry | Observation of the molecular ion peak [M+H]⁺. |

| Purity (HPLC/LC-MS) | Should indicate high purity (>95%). |

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. The reductive amination of N-Boc-azepan-4-one represents a highly efficient and convergent route. Alternatively, the reduction of a 4-cyanoazepane intermediate provides a robust, albeit longer, synthetic pathway. The choice of strategy will be dictated by factors such as starting material availability and desired scale of production. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this valuable building block for the advancement of their drug discovery programs.

References

-

Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis and Medicinal Uses of Azepines. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

-

Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

Carbonyl-Enamine a New Mode for Azepine Ring Closure. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. (2019). PubMed Central. Retrieved January 19, 2026, from [Link]

-

β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Reductive BOC-Amination of Aldehydes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Azepane. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved January 19, 2026, from [Link]

-

Preparation of Optically Active Azepane Scaffolds. (2023). ChemistryViews. Retrieved January 19, 2026, from [Link]

-

Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

-

UCF CHM2210 - Chapter11.10 - Skill4.3 Retro Synthesis (Alkylation of Alkyne). (2025). YouTube. Retrieved January 19, 2026, from [Link]

-

Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Asymmetric alpha-alkylation of N'-tert-butanesulfinyl amidines. Application to the total synthesis of (6R,7S)-7-amino-7,8-dihydro-alpha-bisabolene. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Azepane Scaffold

An In-depth Technical Guide to 4-(Boc-aminomethyl)azepane: Properties, Synthesis, and Applications in Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. While five- and six-membered nitrogenous heterocycles like pyrrolidines and piperidines are ubiquitous in drug design, the seven-membered azepane ring has emerged as a structurally significant and comparatively underexplored scaffold.[1][2] The inherent conformational flexibility of the azepane ring allows it to present substituents in diverse spatial arrangements, which can be critical for optimizing interactions with biological targets.[3]

This guide focuses on This compound , also known by its IUPAC name, tert-butyl (azepan-4-ylmethyl)carbamate. This molecule is a key bifunctional building block, strategically designed for facile incorporation into more complex molecular architectures. The tert-butoxycarbonyl (Boc) group serves as an acid-labile protecting group for the exocyclic primary amine, while the azepane ring's secondary amine provides another point for chemical modification. This dual functionality makes it an invaluable intermediate in the synthesis of pharmacologically active agents, particularly in the development of kinase inhibitors and other targeted therapies.[4][5] The azepane core itself is present in numerous FDA-approved drugs, highlighting its therapeutic relevance and proven value in creating effective medicines.[3][4][6][7]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate its solubility, stability, and reactivity in various experimental conditions.

Core Chemical Data

The essential identifiers and properties of the compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(aminomethyl)azepane-1-carboxylate | [8] |

| CAS Number | 1369353-14-9 | [8] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [8] |

| Molecular Weight | 228.34 g/mol | [8] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(CN)CC1 | [8] |

| Appearance | Typically a solid at room temperature | [9] |

Structural Representation

The chemical structure of this compound is visualized below. The diagram highlights the seven-membered azepane ring, the Boc-protected aminomethyl substituent at the 4-position, and the unprotected secondary amine within the ring, which is often protected with an orthogonal group in multi-step syntheses.

Caption: 2D structure of this compound.

Synthesis and Manufacturing Considerations

The synthesis of functionalized azepanes can be challenging, but various strategies have been developed. A common and effective approach involves the dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepane system.[1][2] This modern photochemical method allows for the creation of complex azepanes from simple starting materials.[2]

A more classical, conceptual pathway to a molecule like this compound would typically involve the reduction of a nitrile or a related functional group attached to a pre-formed azepane core.

Representative Synthesis Workflow

The following workflow illustrates a generalized, multi-step synthesis. The causality behind this approach is rooted in the principles of protecting group chemistry and functional group interconversion.

-

Protection of Azepane Nitrogen : The secondary amine of a 4-substituted azepane precursor (e.g., 4-cyanoazepane) is first protected, often with a group orthogonal to Boc, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group. This prevents the ring nitrogen from interfering in subsequent steps.

-

Functional Group Reduction : The cyano group at the 4-position is reduced to a primary amine. This is a critical transformation, typically achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

-

Boc Protection : The newly formed primary amine is then selectively protected with the Boc group using Di-tert-butyl dicarbonate (Boc₂O). This step yields the desired bifunctional intermediate where the exocyclic amine is protected, and the ring amine remains protected by the initial group.

-

Final Deprotection (Optional) : If the final desired product requires a free secondary amine on the azepane ring, the initial protecting group (e.g., Bn) is removed. For instance, a benzyl group is readily cleaved by hydrogenolysis.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following protocols are standard for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR Spectroscopy Protocol :

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Expected Signals :

-

~1.4 ppm : A sharp singlet, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group on the Boc protector.[10]

-

~1.5-1.9 ppm : A series of broad, overlapping multiplets corresponding to the protons on the azepane ring (CH₂ groups).

-

~2.8-3.2 ppm : Multiplets associated with the protons of the aminomethyl group (-CH₂-NHBoc) and the azepane ring protons adjacent to the ring nitrogen.

-

~4.8-5.2 ppm : A broad signal (triplet or broad singlet) for the N-H proton of the carbamate, which may exchange with residual water in the solvent.

-

-

-

¹³C NMR Spectroscopy Protocol :

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals :

-

~28.5 ppm : A strong signal for the three equivalent methyl carbons of the Boc group.

-

~25-50 ppm : Multiple signals corresponding to the different carbon atoms of the azepane ring and the aminomethyl group.

-

~79.0 ppm : The quaternary carbon of the Boc group (C(CH₃)₃).

-

~156.0 ppm : The carbonyl carbon of the Boc carbamate group.

-

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

-

Protocol (Electrospray Ionization - ESI) :

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

Expected Result : The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 229.3. A sodium adduct [M+Na]⁺ at m/z 251.3 may also be visible. A characteristic fragment is the loss of the Boc group or tert-butyl group.

-

Reactivity and Applications in Medicinal Chemistry

The utility of this compound lies in its predictable reactivity, which allows it to serve as a versatile scaffold.

Key Chemical Transformations

The primary reaction pathways involve the manipulation of its two nitrogen centers. The Boc group is designed for easy removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the primary amine for subsequent reactions without affecting other acid-stable parts of the molecule.

-

Amide Bond Formation : Once deprotected, the primary amine is a potent nucleophile, readily participating in amide coupling reactions with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction in drug synthesis.

-

Reductive Amination : The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to form a secondary amine.

-

Alkylation/Arylation : The azepane ring nitrogen (if unprotected) can undergo N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination) to introduce further diversity.

Caption: Key reactivity pathway: Boc deprotection and amide coupling.

Role in Drug Discovery

The azepane motif is increasingly recognized for its ability to confer desirable pharmacological properties.[4][11]

-

Scaffold for Kinase Inhibitors : Many kinase inhibitors require specific vectoral orientations of substituents to fit into the ATP-binding pocket. The flexible seven-membered ring of azepane can provide an optimal geometry for these interactions, which may not be achievable with smaller rings. The balanol family of natural products, which are potent protein kinase inhibitors, famously features an azepane core.[3][5]

-

Improving Physicochemical Properties : Incorporating the azepane moiety can improve a compound's solubility and metabolic stability compared to more rigid or lipophilic scaffolds.

-

Exploring 3D Chemical Space : As drug discovery moves away from flat, aromatic molecules, scaffolds like this compound provide a robust entry point into more complex, sp³-rich structures that can lead to improved selectivity and novelty.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

-

General Handling : Use in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust. Wash hands thoroughly after handling.[13][14]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[13]

-

Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

-

First Aid Measures :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.

-

Skin Contact : Wash off with soap and plenty of water.[12]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.

-

References

- Zha, G.F., Rakesh, K.P., Manukumar, H.M., Shantharam, C.S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate.

- AK Scientific, Inc. (n.d.). Tert-butyl N-(1,4-oxazepan-2-ylmethyl)carbamate Safety Data Sheet.

- Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl carbamate.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Urethane.

- CymitQuimica. (2024). Safety Data Sheet.

- AChemBlock. (n.d.). 1-Boc-azepane-4-methylamine 97%.

- Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.

- Fülöp, F., et al. (2016).

- Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.

- Breitenlechner, C.B., et al. (2004).

- Wikipedia. (n.d.). Azepane.

- Sigma-Aldrich. (n.d.). 3-Boc-amino-azepane AldrichCPR.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

Sources

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azepane - Wikipedia [en.wikipedia.org]

- 8. 1-Boc-azepane-4-methylamine 97% | CAS: 1369353-14-9 | AChemBlock [achemblock.com]

- 9. 3-Boc-amino-azepane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 11. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 12. aksci.com [aksci.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Navigating Chemical Space: A Technical Guide to 4-(Boc-aminomethyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold in Modern Drug Discovery

The seven-membered nitrogen-containing heterocycle, azepane, represents a critical structural motif in contemporary medicinal chemistry.[1][2][3] Its inherent three-dimensional structure and conformational flexibility offer a unique scaffold for the design of novel therapeutic agents that can effectively probe complex biological targets.[3] Unlike the more commonly employed five- and six-membered rings, the azepane core provides access to a less explored area of chemical space, presenting new opportunities for lead optimization and the development of compounds with improved pharmacological profiles.[4] This guide focuses on a key derivative, 4-(Boc-aminomethyl)azepane, a versatile building block in the synthesis of a wide array of biologically active molecules.

CAS Number: 1369353-14-9[5]

Physicochemical Properties and Structural Data

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. The Boc (tert-butyloxycarbonyl) protecting group imparts specific solubility characteristics and plays a crucial role in directing synthetic transformations.

| Property | Value | Source |

| CAS Number | 1369353-14-9 | AChemBlock[5] |

| IUPAC Name | tert-butyl 4-(aminomethyl)azepane-1-carboxylate | AChemBlock[5] |

| Molecular Formula | C12H24N2O2 | AChemBlock[5] |

| Molecular Weight | 228.34 g/mol | AChemBlock[5] |

| SMILES | CC(C)(C)OC(=O)N1CCCC(CN)CC1 | AChemBlock[5] |

Synthesis of the Azepane Core: A Strategic Overview

The synthesis of functionalized azepanes is a topic of significant interest in organic chemistry, with various strategies developed to construct this seven-membered ring system. These methods can be broadly categorized into ring-closing reactions, ring-expansion reactions, and multi-step sequences.[6] A common and effective approach involves the derivatization of commercially available starting materials, such as 1-Boc-azepane-4-carboxylic acid (CAS 868284-36-0).[7]

General Synthetic Workflow: From Carboxylic Acid to Aminomethyl Derivative

The synthesis of this compound can be conceptualized through a multi-step process starting from the corresponding carboxylic acid. This workflow highlights key transformations common in medicinal chemistry.

Caption: A generalized synthetic workflow for the preparation of this compound.

The Role of this compound in Drug Discovery and Development

The azepane motif is present in a number of FDA-approved drugs and numerous compounds currently under investigation for a wide range of therapeutic applications.[2][3] These include treatments for cancer, infectious diseases, and central nervous system disorders.[1][2] The 4-(aminomethyl) substitution pattern on the azepane ring provides a critical attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Key Therapeutic Areas and Applications:

-

Kinase Inhibitors: The conformational flexibility of the azepane ring can be advantageous in the design of kinase inhibitors, allowing for optimal positioning of pharmacophoric groups within the ATP-binding pocket. The naturally occurring azepane-containing metabolite, (-)-balanol, is a potent inhibitor of protein kinase C.[3]

-

Secretase Inhibitors: Azepane derivatives have been investigated as secretase inhibitors for the potential treatment of Alzheimer's disease.[1]

-

Antiviral and Anticancer Agents: The unique structural features of azepanes have been incorporated into molecules with demonstrated antiviral and anticancer activities.[8]

Experimental Protocol: Peptide Coupling with this compound

The primary amine of this compound serves as a versatile handle for peptide coupling reactions, a fundamental transformation in the synthesis of peptidomimetics and other complex molecules.

Objective: To couple a carboxylic acid to the primary amine of this compound.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous, aprotic solvent (e.g., DMF or DCM)

-

Tertiary amine base (e.g., DIPEA or triethylamine)

-

Standard workup and purification reagents

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the peptide coupling reagent and the tertiary amine base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add a solution of this compound in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Conclusion: A Versatile Building Block for Future Therapies

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its unique seven-membered ring structure and the strategically placed aminomethyl group provide a platform for the design and development of the next generation of therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug discovery.

References

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

-

PubChem. (n.d.). Azepane. Retrieved from [Link]

-

Kiss, L., Remete, A. M., Semghouli, A., & Novak, T. T. (2022). Stereocontrolled Synthesis of Some Novel Azaheterocyclic β-Amino Ester Stereoisomers with Multiple Stereogenic Centers. Synlett, 33(10), 975-980. [Link]

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]

-

Singh, R., Kaur, H., & Singh, K. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Kiss, L., Remete, A. M., Nonn, M., & Fustero, S. (2020). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Request PDF. [Link]

-

Formaggio, F., Crisma, M., Moretto, V., Peggion, C., Toniolo, C., Alemán, C., & Prohens, R. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. [Link]

-

Procter, D. J., & Gammack, J. C. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]

-

Wikipedia. (n.d.). Azepane. Retrieved from [Link]

-

Mironov, V. F., Konovalov, A. I., & Galkin, V. I. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]

-

PubChem. (n.d.). N-Boc-hexahydro-1H-azepin-4-one. Retrieved from [Link]

-

Mironov, V. F., Konovalov, A. I., & Galkin, V. I. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Boc-azepane-4-methylamine 97% | CAS: 1369353-14-9 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

commercial availability of 4-(Boc-aminomethyl)azepane

An In-depth Technical Guide to 4-(Boc-aminomethyl)azepane: Commercial Availability, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, physicochemical properties, synthesis, and critical applications, offering practical insights grounded in established scientific principles.

Introduction: The Strategic Importance of the Azepane Scaffold

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets.[1] The incorporation of the azepane motif has been instrumental in the development of numerous FDA-approved drugs and promising clinical candidates for a wide range of diseases.[2][3] Molecules containing the azepane core have demonstrated diverse pharmacological activities, including anti-cancer, anti-diabetic, and antihistaminic properties.[1][2]

This compound, in particular, serves as a bifunctional building block. The Boc-protected amine provides a stable, yet readily deprotectable, handle for subsequent chemical modifications, while the azepane nitrogen can be functionalized to explore chemical space and modulate physicochemical properties. This strategic combination makes it a highly sought-after intermediate in the synthesis of complex bioactive molecules.[2]

Commercial Availability and Procurement

This compound and its derivatives are available from several reputable chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity |

| AChemBlock | 1-Boc-azepane-4-methylamine | 1369353-14-9 | C12H24N2O2 | 97% |

| Sigma-Aldrich | 3-Boc-amino-azepane | Not specified for 4-substituted | C11H22N2O2 | AldrichCPR |

| ChemScene | 1-Boc-Azepane-4-carboxylic acid | 868284-36-0 | C12H21NO4 | ≥97% |

| Fisher Scientific | N-BOC-Hexahydro-1H-azepin-4-one | 188975-88-4 | C11H19NO3 | 97% |

| AA Blocks | 1-BOC-4-(2-AMINOETHYL)AZEPANE | 1205748-73-7 | C13H26N2O2 | 95% |

Note: The table includes closely related derivatives to provide a broader view of available starting materials for accessing the 4-(aminomethyl)azepane scaffold.

Physicochemical and Handling Data

A thorough understanding of the compound's properties is essential for its effective use and safe handling.

| Property | Value | Source |

| IUPAC Name | tert-butyl (azepan-4-ylmethyl)carbamate | N/A |

| Molecular Formula | C12H24N2O2 | [4] |

| Molecular Weight | 228.34 g/mol | [4] |

| Appearance | Typically a solid or oil | [5] |

| Solubility | Soluble in common organic solvents (DCM, MeOH, THF) | General Knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[6] | General Amine Storage |

Safe Handling and Storage Protocol:

Boc-protected amines are generally stable compounds. However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as amines can be hygroscopic.[6] Recommended storage temperature is typically 2-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient strategy involves the reductive amination of a suitable azepane-4-carboxaldehyde or the reduction of an azepane-4-carbonitrile followed by Boc protection.

Illustrative Synthetic Pathway:

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol: Boc Protection of an Amine

This protocol describes the general procedure for the N-tert-butyloxycarbonylation (Boc protection) of an amine, a fundamental step in the synthesis of the title compound.[7][8]

-

Dissolution: Dissolve the starting amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.

-

Base Addition: Add a base (1.1 - 2.0 eq), such as triethylamine or diisopropylethylamine, to the solution. For aqueous conditions, sodium bicarbonate can be used.[9]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanism of Boc Protection:

Caption: Mechanism of amine protection with Boc anhydride.

Applications in Drug Discovery and Medicinal Chemistry

The azepane scaffold is a key component in a multitude of biologically active compounds. This compound provides a versatile entry point for the synthesis of these complex molecules.

-

Kinase Inhibitors: Substituted azepanes are integral to the design of potent and selective kinase inhibitors.[2] The flexible azepane ring can effectively probe the ATP-binding pocket of various kinases. The aminomethyl side chain allows for the introduction of pharmacophores that can form crucial hydrogen bonds and other interactions with the target protein. For instance, novel azepane derivatives have been evaluated as inhibitors of Protein Kinase B (PKB).[10]

-

GPCR Ligands: The conformational diversity of the azepane ring makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs). Azelastine, an azepane-containing compound, is a potent histamine H1 receptor antagonist.[1] The aminomethyl group can be elaborated to introduce functionalities that enhance binding affinity and selectivity for specific GPCR subtypes.

-

Antimicrobial and Anticancer Agents: The azepane motif has been incorporated into molecules with significant antimicrobial and anticancer activities.[3] The ability to functionalize both the ring nitrogen and the side chain of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and reduce toxicity.

Conclusion

This compound is a high-value chemical intermediate with significant applications in contemporary drug discovery. Its commercial availability, coupled with well-established synthetic protocols for its use, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties and handling requirements is paramount to leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

-

Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Breitenlechner, C. B., Wegge, T., Berillon, L., Graul, K., Marzenell, K., Friebe, W.-G., Thomas, U., Schumacher, R., Huber, R., Engh, R. A., & Masjost, B. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. [Link]

-

PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-BOC-4-(2-AMINOETHYL)AZEPANE, 95% Purity, C13H26N2O2, 100 mg. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Boc-azepane-4-methylamine 97% | CAS: 1369353-14-9 | AChemBlock [achemblock.com]

- 5. 3-Boc-amino-azepane AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. youtube.com [youtube.com]

- 10. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Boc-aminomethyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-aminomethyl)azepane, scientifically known as tert-butyl (azepan-4-ylmethyl)carbamate, is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a flexible seven-membered azepane ring and a Boc-protected primary amine, makes it a key intermediate for the synthesis of a diverse range of compounds, including enzyme inhibitors and receptor modulators. The azepane scaffold is of particular interest as it can explore a larger conformational space compared to its smaller piperidine and pyrrolidine counterparts, potentially leading to novel structure-activity relationships.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The presence of the tert-butoxycarbonyl (Boc) protecting group, the azepane ring, and the methylene linker all give rise to characteristic signals in NMR and specific fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the Boc group, the azepane ring, and the aminomethyl linker. The chemical shifts and multiplicities will be influenced by the local electronic environment and through-bond coupling with neighboring protons. The following table outlines the predicted ¹H NMR data in a common deuterated solvent such as CDCl₃.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| C(CH₃)₃ (Boc) | ~1.44 | Singlet | 9H | - |

| Azepane ring CH₂ | ~1.50 - 1.80 | Multiplet | 8H | - |

| Azepane ring CH | ~1.80 - 1.95 | Multiplet | 1H | - |

| Azepane ring NH | ~2.00 - 2.50 | Broad Singlet | 1H | - |

| Azepane ring CH₂-N | ~2.60 - 2.80 | Multiplet | 4H | - |

| CH₂-NHBoc | ~3.00 - 3.15 | Triplet | 2H | ~6.0 |

| NH-Boc | ~4.60 - 4.80 | Broad Triplet | 1H | - |

Causality behind Predictions: The large singlet at ~1.44 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The protons on the azepane ring will appear as a series of complex multiplets in the aliphatic region due to extensive spin-spin coupling. The protons on the carbons adjacent to the ring nitrogen (CH₂-N) are expected to be deshielded and appear further downfield. The methylene protons of the aminomethyl linker (CH₂-NHBoc) are adjacent to a nitrogen and a methine, leading to a predicted triplet. The NH proton of the carbamate is expected to be a broad signal due to quadrupole broadening and exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the structure and data from its piperidine analog, the following chemical shifts are predicted for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ (Boc) | ~28.5 |

| Azepane C4, C5 | ~30.0 - 32.0 |

| Azepane C3, C6 | ~35.0 - 37.0 |

| Azepane CH | ~38.0 - 40.0 |

| CH₂-NHBoc | ~45.0 - 47.0 |

| Azepane C2, C7 | ~48.0 - 50.0 |

| C(CH₃)₃ (Boc) | ~79.2 |

| C=O (Boc) | ~156.0 |

Rationale for Predictions: The carbons of the tert-butyl group and the quaternary carbon of the Boc group have highly characteristic chemical shifts around 28.5 ppm and 79.2 ppm, respectively. The carbonyl carbon of the carbamate is significantly deshielded and appears around 156.0 ppm. The carbons of the azepane ring are expected in the aliphatic region, with those closer to the nitrogen atom appearing at a slightly higher chemical shift. These predictions are informed by the known ¹³C NMR data for tert-butyl (piperidin-4-ylmethyl)carbamate[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification.

Predicted Mass Spectrometry Data

For this compound (C₁₂H₂₄N₂O₂), the expected monoisotopic mass is 228.1838 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the most prominent ion would be the protonated molecule [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ | 229.1911 |

| [M+Na]⁺ | 251.1730 |

Fragmentation Analysis: The Boc group is known to undergo characteristic fragmentation. Common losses include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), and the loss of CO₂ (44 Da) from the carbamate.

-

Loss of isobutylene: [M+H - C₄H₈]⁺ at m/z 173.1285

-

Loss of the Boc group: [M+H - C₅H₉O₂]⁺ (cleavage of the N-C bond of the carbamate) leading to the protonated aminomethylazepane at m/z 129.1386.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 180 ppm.

-

Use a relaxation delay of 2-3 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

ESI-MS Parameters:

-

Operate in positive ion mode.

-

Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the [M+H]⁺ ion.

-

Acquire data over a mass range of m/z 50-500.

-

-

MS/MS Analysis (for fragmentation):

-

Select the [M+H]⁺ ion (m/z 229.2) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Acquire the product ion spectrum to identify characteristic fragments.

-

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The structural integrity of key intermediates like this compound is fundamental to the success of synthetic campaigns in drug discovery. This guide provides a detailed, albeit predictive, framework for the spectroscopic characterization of this important building block. By combining data from close analogs with a strong theoretical understanding of NMR and MS principles, researchers can confidently identify and confirm the structure of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. As with any analytical endeavor, careful execution and interpretation are key to achieving unambiguous structural elucidation.

References

-

PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

stability of 4-(Boc-aminomethyl)azepane under different conditions

An In-depth Technical Guide to the Chemical Stability of 4-(Boc-aminomethyl)azepane

Foreword: Contextualizing Stability in Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable tools. Among these, the azepane ring system serves as a versatile three-dimensional framework in the design of novel therapeutics.[1][2] The specific building block, this compound (tert-butyl 4-(aminomethyl)azepane-1-carboxylate), offers a synthetically valuable combination: a conformationally flexible seven-membered ring, a primary amine nucleophile masked by a tert-butyloxycarbonyl (Boc) protecting group, and a secondary amine integral to the azepane ring. Its utility in constructing more complex molecules is clear; however, its successful application is fundamentally dependent on a thorough understanding of its chemical stability.

This guide provides a comprehensive technical overview of the stability profile of this compound. We will move beyond theoretical predictions to outline robust, field-proven experimental protocols for assessing its stability under various stress conditions. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently handle, store, and utilize this building block, ensuring the integrity of their synthetic routes and the quality of their final compounds.

Molecular Profile and Physicochemical Characteristics

A foundational understanding of a molecule begins with its basic properties. This compound is characterized by the presence of two key functional groups that dictate its reactivity and stability: the acid-labile Boc-carbamate and the basic azepane nitrogen.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(aminomethyl)azepane-1-carboxylate | [3] |

| CAS Number | 1408074-78-1 | [4] |

| Molecular Formula | C12H24N2O2 | [3][4] |

| Molecular Weight | 228.34 g/mol | [3] |

| Appearance | Typically a liquid or low-melting solid | [3] |

| Key Features | Boc-protected primary amine, Saturated azepane ring | N/A |

Predicted Stability Landscape: A Mechanistic Perspective

The stability of this compound is not uniform across all chemical environments. A predictive assessment based on the known reactivity of its constituent functional groups is the first step in a rigorous stability analysis.

The Lability of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of conditions, including basic, reductive, and many oxidative environments. However, its defining characteristic is its susceptibility to cleavage under acidic conditions.

The mechanism proceeds via protonation of the carbamate carbonyl, followed by a unimolecular decomposition that is driven by the formation of the highly stable tert-butyl cation. This cation is then quenched by a nucleophile or eliminated to form isobutylene. Consequently, the primary point of vulnerability for this compound is predicted to be exposure to acidic media. Even moderate Brønsted or Lewis acids can initiate this deprotection.[5]

The Robustness of the Azepane Ring

Azepane is a saturated N-heterocycle.[6] Such rings are generally chemically robust and resistant to cleavage under the typical conditions encountered in drug development and synthesis. The ring itself does not possess chromophores that would make it susceptible to significant photolytic degradation. The primary site of reactivity on the azepane ring is the tertiary amine nitrogen, which is nucleophilic and basic. Under oxidative stress, this nitrogen could potentially be converted to an N-oxide.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation. This allows for the rapid identification of likely degradation products and the development of stability-indicating analytical methods.

General Workflow

The workflow for a forced degradation study is a systematic process designed to ensure reproducible and interpretable results.

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a control and uses analytical methods capable of detecting and quantifying the parent compound and any new species formed.

Protocol 1: Acidic Condition Stress Test

-

Causality: This experiment directly probes the primary predicted vulnerability of the molecule: the acid-lability of the Boc group.

-

Methodology:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

In a 2 mL HPLC vial, combine 0.5 mL of the stock solution with 0.5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Prepare a control sample by combining 0.5 mL of the stock solution with 0.5 mL of water.

-

Incubate both vials at 40°C for 24 hours.

-

After incubation, cool the vials to room temperature. Neutralize the acidic sample with an equivalent amount of 0.2 M NaOH.

-

Dilute both samples with mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.

-

-

Expected Outcome: Significant degradation of the parent compound with the appearance of a new, more polar peak corresponding to the deprotected product, 4-(aminomethyl)azepane.

Protocol 2: Basic Condition Stress Test

-

Causality: This protocol serves as a control for the stability of the carbamate and the azepane ring under basic conditions, where the Boc group is expected to be stable.

-

Methodology:

-

Follow steps 1-6 from the acidic protocol, but substitute 0.2 M NaOH for the 0.2 M HCl in step 2, and neutralize with 0.2 M HCl in step 5.

-

-

Expected Outcome: Minimal to no degradation of the parent compound, confirming its stability to basic hydrolysis.

Protocol 3: Oxidative Condition Stress Test

-

Causality: This test assesses the susceptibility of the electron-rich tertiary amine of the azepane ring to oxidation.

-

Methodology:

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

In a 2 mL HPLC vial, combine 0.5 mL of the stock solution with 0.5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

-

Prepare a control sample with water as in the acid protocol.

-

Incubate both vials at room temperature for 24 hours, protected from light.

-

Dilute both samples with mobile phase for HPLC analysis.

-

-

Expected Outcome: Potential for a low level of degradation, with the formation of a new peak corresponding to the N-oxide of the azepane nitrogen.

Protocol 4: Thermal Stress Test

-

Causality: Evaluates the intrinsic thermal stability of the molecule, which is critical for determining appropriate storage and shipping conditions.

-

Methodology:

-

Place a known quantity of the solid compound (e.g., 5-10 mg) in a clear glass vial.

-

Heat the vial in a calibrated oven at 80°C for 48 hours.

-

After heating, allow the vial to cool.

-

Dissolve the stressed solid and an unstressed control sample in a known volume of solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

-

Dilute and analyze by HPLC.

-

-

Expected Outcome: The compound is predicted to be largely stable, but this empirical test is necessary to confirm the absence of unexpected thermal decomposition pathways.

Analytical Strategy and Data Interpretation

A robust analytical method is crucial for accurately interpreting the results of forced degradation studies. A combination of HPLC-UV for quantification and LC-MS for identification is the industry standard.[7][8]

Stability-Indicating HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-gradient elution starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B) will ensure the separation of the non-polar parent compound from its more polar degradants.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) to ensure detection of species lacking strong chromophores.

Identification of Degradants by LC-MS

Analysis of the stressed samples by LC-MS is performed to confirm the identity of any new peaks observed in the HPLC-UV chromatogram. The expected masses would be:

-

Parent Compound [M+H]⁺: m/z 229.19

-

Acid Degradant [M+H]⁺: m/z 129.14 (Loss of Boc group, C₅H₈O₂)

-

Oxidative Degradant [M+H]⁺: m/z 245.18 (Addition of oxygen)

Summary of Expected Results

The data from the forced degradation studies can be summarized for a clear overview of the molecule's stability profile.

| Stress Condition | Reagent/Temp | Time | Predicted % Degradation | Primary Degradant |

| Acidic | 0.1 M HCl | 24h @ 40°C | > 90% | 4-(aminomethyl)azepane |

| Basic | 0.1 M NaOH | 24h @ 40°C | < 2% | None expected |

| Oxidative | 3% H₂O₂ | 24h @ RT | < 10% | Azepane N-oxide derivative |

| Thermal | 80°C (Solid) | 48h | < 2% | None expected |

Predicted Degradation Pathways

Based on mechanistic principles and the outcomes of the proposed stress tests, two primary degradation pathways can be visualized.

Caption: Predicted degradation pathways for the title compound.

Handling, Storage, and Conclusion

Recommendations: Based on this comprehensive stability assessment, this compound should be handled and stored with the following precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place (refrigerated conditions of 2-8°C are recommended for long-term storage).[3][9]

-

Incompatibilities: Avoid contact with strong acids and acidic vapors, as these will cause rapid degradation.

-

Synthetic Planning: When planning synthetic routes, ensure that all steps preceding the desired Boc-deprotection are performed under neutral or basic conditions.

Conclusion: this compound is a robust and versatile building block, with a well-defined and predictable primary stability liability. Its Boc-protecting group is highly susceptible to acid-catalyzed cleavage, while the core azepane structure is stable under most conditions, with only minor susceptibility to oxidation at the ring nitrogen. By employing the forced degradation protocols and analytical methodologies outlined in this guide, researchers can verify this stability profile, develop appropriate stability-indicating methods, and confidently incorporate this valuable reagent into their drug discovery programs, ensuring the integrity and success of their scientific endeavors.

References

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]

-

Carbonyl-Enamine a New Mode for Azepine Ring Closure. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Azepane | C6H13N | CID 8119. PubChem, National Institutes of Health. [Link]

-

Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

-

Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. [Link]

-

N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679. PubChem, National Institutes of Health. [Link]

-

Reactivity of heterocyclic α-aminomethylsilanes with alcohols. ResearchGate. [Link]

-

Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

-

Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]

-

Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]

-

Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

-

Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed. [Link]

-

This compound, 95.0%, 500mg. SciSupplies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Boc-azepane-4-methylamine 97% | CAS: 1369353-14-9 | AChemBlock [achemblock.com]

- 4. This compound, 95.0%, 500mg [scisupplies.eu]

- 5. researchgate.net [researchgate.net]

- 6. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

A Technical Guide to the Solubility of 4-(Boc-aminomethyl)azepane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification efficiency, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Boc-aminomethyl)azepane, a key building block in modern medicinal chemistry.[1] Due to the limited availability of public, quantitative solubility data for this specific molecule, this document establishes a foundational framework based on first principles of solute-solvent interactions and provides a detailed, field-proven experimental protocol for researchers to determine solubility in their own laboratory settings. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide a robust methodology for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Synthesis and Development

In the landscape of drug discovery and development, understanding the solubility of synthetic intermediates like this compound is not merely an academic exercise; it is a cornerstone of process efficiency, scalability, and success. The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups, prized for its stability under various conditions and its straightforward removal under acidic protocols.[2][3] The choice of solvent is paramount, influencing not only the rate and outcome of reactions involving the Boc-protected amine but also the subsequent purification and isolation of products.[4]

Poor solubility can lead to:

-

Inefficient Reactions: Heterogeneous reaction mixtures can result in slower reaction rates, incomplete conversions, and the formation of undesirable byproducts.

-

Purification Challenges: The ability to effectively crystallize a product or perform chromatographic separation is highly dependent on the solubility profile of the compound and its impurities in various solvent systems.

-

Handling and Formulation Issues: For late-stage intermediates or APIs, solubility directly impacts bioavailability and the ability to develop suitable drug delivery systems.[5]

This guide will, therefore, equip the research and development scientist with the theoretical knowledge and practical tools necessary to predict, determine, and leverage the solubility of this compound.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity and hydrogen-bonding capabilities of the solute and the solvent.[6] An analysis of the structure of this compound (Figure 1) allows for a qualitative prediction of its solubility.

Key Structural Features:

-

Azepane Ring: A seven-membered saturated heterocyclic amine, contributing to the molecule's overall size and providing a degree of non-polar character.[7][8]

-

Boc Group: The bulky tert-butyl group is strongly non-polar and lipophilic, which will favor solubility in less polar solvents. The carbamate moiety introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).

-

Aminomethyl Group: Although the primary amine is protected, the N-H of the carbamate linkage can act as a hydrogen bond donor.

Predicted Solubility Trends:

-

High Solubility: Expected in moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). These solvents can engage in dipole-dipole interactions and accept hydrogen bonds. Protic solvents like methanol and ethanol are also expected to be effective due to their ability to act as hydrogen bond donors to the carbamate's carbonyl group.[9]

-

Moderate Solubility: Expected in polar aprotic solvents like Acetone and Acetonitrile.

-

Low to Negligible Solubility: Expected in highly non-polar solvents such as Hexanes and Toluene, where the polar carbamate group would be energetically unfavorable. Similarly, very high polarity in a solvent like water would not be ideal, given the significant non-polar character of the molecule.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. scribd.com [scribd.com]

- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 5. d-nb.info [d-nb.info]

- 6. chem.ws [chem.ws]

- 7. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]

- 9. wuxibiology.com [wuxibiology.com]

- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of the Azepane Ring in 4-(Boc-aminomethyl)azepane

Prepared by: A Senior Application Scientist

Preamble: The Azepane Scaffold—A Conformationally Dynamic Asset in Modern Drug Discovery

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and promising clinical candidates.[1] Unlike their rigid aromatic or more common five- and six-membered alicyclic counterparts, azepanes possess a unique degree of conformational flexibility.[2][3] This dynamic nature allows molecules incorporating this motif to present a diverse array of three-dimensional pharmacophore arrangements, enabling potent and selective interactions with complex biological targets.[3][4] However, this same flexibility presents a significant challenge; the biological activity of an azepane-containing molecule is often dictated by a single, preferred conformation in solution.[2][5]

Therefore, a rigorous understanding and characterization of the conformational landscape of substituted azepanes are not merely academic exercises but critical prerequisites for rational drug design and structure-activity relationship (SAR) studies. The ability to predict and confirm the dominant conformation allows researchers to optimize molecular architecture for enhanced target binding and improved pharmacokinetic properties.[6]

This guide provides an in-depth technical framework for the comprehensive conformational analysis of 4-(tert-butoxycarbonyl-aminomethyl)azepane , a representative substituted azepane. We will explore the synergistic application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, presenting not just the methodologies but the underlying scientific rationale that governs their application. This document is intended for researchers, scientists, and drug development professionals who seek to master the analysis of these complex and valuable heterocyclic systems.

Theoretical Foundations: The Conformational Landscape of the Azepane Ring